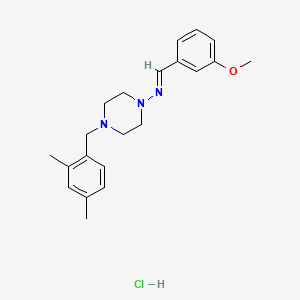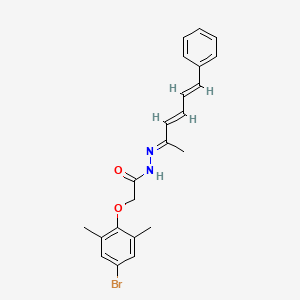
2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate, also known as DPK or DPK-060, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties.
作用機序
The exact mechanism of action of 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate is not fully understood, but it is believed to act on multiple targets within the cell. 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate has been shown to inhibit the activity of histone deacetylase (HDAC), which plays a role in regulating gene expression and is often overexpressed in cancer cells. 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular antioxidant defense.
Biochemical and Physiological Effects:
Studies have shown that 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit cell migration and invasion. 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate has also been shown to reduce inflammation and oxidative stress in cells and tissues. In animal studies, 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate has been shown to improve cognitive function and reduce brain damage following ischemic stroke.
実験室実験の利点と制限
One advantage of using 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate in lab experiments is its potential for multiple therapeutic applications. However, 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate is a relatively new compound and more research is needed to fully understand its safety and efficacy. Additionally, the synthesis method for 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate is complex and may limit its availability for research purposes.
将来の方向性
Future research on 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate could focus on further understanding its mechanism of action and potential therapeutic applications. Studies could also explore the safety and efficacy of 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate in clinical trials, as well as investigate potential drug combinations with 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate for enhanced therapeutic effects. Additionally, research could focus on developing more efficient synthesis methods for 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate to increase its availability for research and potential clinical use.
In conclusion, 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate is a synthetic compound with potential pharmacological properties that has gained attention in scientific research. Its potential therapeutic effects in cancer, inflammation, and neurological disorders make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action, safety, and efficacy.
合成法
2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate can be synthesized through a multistep process involving the reaction of 3-(propionylamino)benzoic acid with 2-(3,4-dimethylphenyl)acetyl chloride in the presence of a base. The resulting intermediate is then treated with oxalyl chloride and triethylamine to form the final product.
科学的研究の応用
2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. Inflammation studies have demonstrated the anti-inflammatory properties of 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate, which could be useful in treating chronic inflammatory diseases. In neurological research, 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate has been shown to have neuroprotective effects and potential for treating neurodegenerative diseases.
特性
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 3-(propanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-4-19(23)21-17-7-5-6-16(11-17)20(24)25-12-18(22)15-9-8-13(2)14(3)10-15/h5-11H,4,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBWRYKIXYJBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B5808706.png)
![methyl 4-ethyl-5-methyl-2-{[(3-pyridinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5808707.png)
![N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5808714.png)
![N-(5-chloro-2-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5808727.png)
![[3-bromo-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5808735.png)
![N,3,5-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808741.png)




![5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5808789.png)
![2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid](/img/structure/B5808799.png)

